The synthesis of Tildipirosin involves several steps starting from tylosin, utilizing various reagents and conditions. The method described in a patent indicates that the process can be carried out under relatively mild conditions, which enhances safety and reduces costs. Key steps include:
This synthetic route emphasizes efficiency and cost-effectiveness, utilizing readily available reagents without the need for specialized high-pressure equipment.
Tildipirosin's molecular structure consists of a 16-membered lactone ring characteristic of macrolides, with a piperidine moiety at the 23-position replacing the mycinose sugar found in tylosin. The molecular formula is , and its structure can be represented as follows:
The structural modification enhances its binding affinity to ribosomal RNA, improving its efficacy against resistant strains .
Tildipirosin participates in various chemical reactions, primarily involving interactions with bacterial ribosomes:
The compound's ability to inhibit protein synthesis has been quantitatively assessed, with an IC50 value of approximately 0.23 μM, demonstrating its potency compared to other macrolides .
The mechanism of action for Tildipirosin involves:
Research has shown that mutations in key rRNA nucleotides can affect Tildipirosin's binding efficiency, highlighting the importance of understanding these interactions for managing antibiotic resistance .
Tildipirosin exhibits several notable physical and chemical properties:
These properties are critical for its formulation as an injectable solution for veterinary use .
Tildipirosin is primarily applied in veterinary medicine for:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: